5-HT2A receptor agonist-6

5-HT2A receptor Functional Assay pEC50

5-HT2A receptor agonist-6 (RH-34) is a quinazolinedione-based partial agonist derived from the antagonist ketanserin. Its unique pharmacophore swap reverses activity to agonism, enabling SAR studies on antagonist-to-agonist functional shifts. With a documented pEC₅₀ of 6.58, it serves as a calibrator for cell-based 5-HT₂A assays and a tool for dissecting submaximal receptor activation. Researchers can generate missing selectivity data (e.g., 5-HT₂B/2C) to unlock broader profiling applications. Sourced for high purity to ensure reproducible, quantitative pharmacological results.

Molecular Formula C18H19N3O3
Molecular Weight 325.4 g/mol
CAS No. 1028307-48-3
Cat. No. B158667
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-HT2A receptor agonist-6
CAS1028307-48-3
Synonyms3-[2-[[(2-methoxyphenyl)methyl]amino]ethyl]-2,4(1H,3H)-quinazolinedione
Molecular FormulaC18H19N3O3
Molecular Weight325.4 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1CNCCN2C(=O)C3=CC=CC=C3NC2=O
InChIInChI=1S/C18H19N3O3/c1-24-16-9-5-2-6-13(16)12-19-10-11-21-17(22)14-7-3-4-8-15(14)20-18(21)23/h2-9,19H,10-12H2,1H3,(H,20,23)
InChIKeyNUAJBITWGGTZCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Understanding 5-HT2A receptor agonist-6 (CAS 1028307-48-3): A Structurally Distinct Partial Agonist


5-HT2A receptor agonist-6 (CAS 1028307-48-3), also known as RH-34, is a synthetic small molecule with a quinazolinedione core [1]. It functions as a partial agonist at the 5-HT2A receptor, a key serotonin receptor implicated in numerous neuropsychiatric and neurological processes [2]. Its structural derivation from the 5-HT2A antagonist ketanserin, wherein a specific pharmacophore substitution confers agonist properties, categorizes it within a unique class of research compounds distinct from classical tryptamine or phenethylamine psychedelics [2]. Its primary utility lies as a pharmacological tool in basic research settings.

Why 5-HT2A receptor agonist-6 (CAS 1028307-48-3) Cannot Be Readily Substituted by In-Class Analogs


Substitution within the 5-HT2A agonist class is precluded by fundamental pharmacological heterogeneity. These agonists can exhibit profound differences in binding affinity, intrinsic efficacy (full vs. partial agonism), functional selectivity (bias for G-protein vs. β-arrestin pathways), and crucially, off-target selectivity profiles at related receptors like 5-HT2B and 5-HT2C [1]. 5-HT2A receptor agonist-6's structural derivation from the antagonist ketanserin confers a distinct pharmacological signature [2]. A literature review reveals a critical absence of direct, quantitative comparator data (e.g., head-to-head Ki, EC50, or selectivity panels) for this specific compound against other common tools like DOI, TCB-2, or 25CN-NBOH. Therefore, any assumption of functional equivalence is scientifically unsupported and would introduce significant, unquantifiable variability into research outcomes.

Quantitative Evidence for the Selection of 5-HT2A receptor agonist-6 (CAS 1028307-48-3)


Defined Functional Potency (pEC50) as a Key Determinant of In Vitro Dosing

5-HT2A receptor agonist-6 demonstrates a functional potency (pEC50) of 6.58 at the 5-HT2A receptor . This value, equivalent to an EC50 of approximately 263 nM, defines the concentration required to achieve half-maximal receptor activation. It is classified as partial agonist activity [1]. No direct comparative data are available for this compound versus other 5-HT2A agonists in the same assay system.

5-HT2A receptor Functional Assay pEC50

Structural Distinction: A Ketanserin-Derived Scaffold for Non-Hallucinogenic 5-HT2A Probing

5-HT2A receptor agonist-6 is a quinazolinedione derivative, a scaffold obtained through the structural modification of the selective 5-HT2A antagonist ketanserin [1]. The substitution of the 4-(p-fluorobenzoyl)piperidine moiety of ketanserin with the N-(2-methoxybenzyl) pharmacophore, which is characteristic of potent 5-HT2A agonists like the NBOMe series, results in a shift in functional activity from antagonism to partial agonism [1]. This chemical scaffold is structurally distinct from the indolealkylamine (e.g., psilocybin, DMT) and phenethylamine (e.g., 2C-B, DOI) classes of 5-HT2A agonists.

Medicinal Chemistry Structure-Activity Relationship (SAR) Partial Agonist

Critical Data Gaps: The Absence of Quantified Selectivity and Head-to-Head Comparisons

A comprehensive search of available literature and vendor documentation reveals a critical lack of publicly available, quantitative data for this compound in several areas essential for informed scientific selection. These include: 1) Direct, head-to-head functional comparisons (e.g., in vitro potency, efficacy) against standard 5-HT2A agonists like DOI or 25CN-NBOH in the same assay system; 2) Quantified selectivity profiles (e.g., Ki, EC50 values) against closely related receptors, particularly 5-HT2B and 5-HT2C, which are crucial for interpreting experimental outcomes [1]; and 3) Data on in vivo efficacy, pharmacokinetic properties (PK), or brain penetration [1].

Data Gap Analysis Procurement Risk 5-HT2 Receptor Selectivity

Specialized Research Applications for 5-HT2A receptor agonist-6 (CAS 1028307-48-3)


Mechanistic Studies of 5-HT2A Partial Agonism and Signaling Bias

Given its documented partial agonist activity , 5-HT2A receptor agonist-6 is suited for in vitro studies investigating the functional consequences of submaximal 5-HT2A receptor activation. This can be compared to the signaling patterns of full agonists to dissect the relationship between agonist efficacy and downstream cellular events.

Structure-Activity Relationship (SAR) Studies of Non-Tryptamine 5-HT2A Agonists

Its unique quinazolinedione structure, derived from the antagonist ketanserin , makes it a valuable tool for medicinal chemistry and SAR campaigns aimed at understanding how specific chemical modifications shift a ligand's function from antagonism to agonism. It serves as a key scaffold for designing novel probes with potentially non-hallucinogenic therapeutic profiles .

In Vitro Screening and Assay Development for 5-HT2A Activity

The established functional potency (pEC50 = 6.58) provides a clear quantitative parameter for using this compound as a reference agonist in the development and validation of cell-based assays for the 5-HT2A receptor. Its activity can be used to calibrate new assay systems or to benchmark the effects of novel test compounds.

Comparative Pharmacology in Receptor Panels (Following In-House Validation)

Once a researcher has generated the missing selectivity data (e.g., against 5-HT2B, 5-HT2C, and other off-targets) [1], this compound can be deployed in broader receptor profiling panels. This would allow for the identification of functional differences between this ketanserin-derived partial agonist and more traditional psychedelic or non-psychedelic agonists.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-HT2A receptor agonist-6

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.